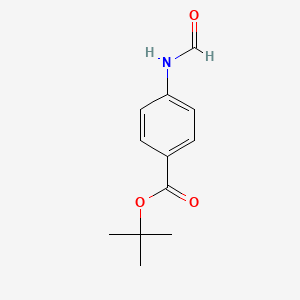

tert-Butyl 4-formamidobenzoate

Description

tert-Butyl 4-formamidobenzoate (CAS: 477721-50-9, molecular formula: C₁₂H₁₅NO₃, molecular weight: 221.25 g/mol) is a benzoate ester derivative featuring a formamide (-NHCHO) functional group at the para position of the aromatic ring. This compound is primarily utilized in pharmaceutical and organic synthesis as a protected intermediate, enabling selective transformations of the formamide group while preserving the ester functionality. Its tert-butyl ester group enhances steric protection, reducing premature hydrolysis under mild conditions .

The formamide moiety contributes to hydrogen-bonding interactions, influencing solubility and reactivity in cross-coupling or condensation reactions. Applications include its use in peptide mimetics and as a precursor for bioactive molecules requiring controlled deprotection strategies.

Properties

IUPAC Name |

tert-butyl 4-formamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-4-6-10(7-5-9)13-8-14/h4-8H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBLVKGXRPGFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-formamidobenzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-formamidobenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-formamidobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The ester and formamide groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 4-formamidobenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: tert-Butyl 4-formamidobenzoate is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-formamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, the formamide group can form hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl 4-formamidobenzoate and Analogues

Reactivity and Stability

- Formamide vs. Carbamate : The formamide group in the target compound exhibits moderate nucleophilicity, enabling selective alkylation or acylation. In contrast, carbamate derivatives (e.g., CAS 156866-52-3) resist enzymatic degradation better due to the -OCONH₂ group’s stability under physiological conditions .

- Formyl vs. Formamide : tert-Butyl 4-formylbenzoate () undergoes rapid oxidation or condensation reactions (e.g., with amines to form Schiff bases), whereas the formamide group requires stronger conditions for transformations, limiting side reactions .

- Halogenated Derivatives : Bromo and fluoro substituents (CAS 889858-12-2) enhance electrophilic aromatic substitution reactivity but reduce solubility in aqueous media. These compounds are preferred in Suzuki-Miyaura couplings .

Biological Activity

tert-Butyl 4-formamidobenzoate , also known as tert-butyl 4-formylbenzoate , is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings. The focus will be on its pharmacological properties, toxicological aspects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 218.24 g/mol

- CAS Number : 2751588

The compound features a tert-butyl group attached to a formamidobenzoate structure, which is significant for its reactivity and biological interactions.

Pharmacological Properties

Research indicates that tert-butyl 4-formamidobenzoate exhibits several pharmacological activities:

- Antioxidant Activity : Studies suggest that compounds with similar structures demonstrate antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.

Toxicological Profile

Understanding the safety profile of tert-butyl 4-formamidobenzoate is crucial for its application. Toxicological assessments reveal:

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of tert-butyl 4-formamidobenzoate:

-

Case Study on Antioxidant Activity :

- A study assessed the antioxidant capacity of various benzoate derivatives, including tert-butyl 4-formamidobenzoate. Results indicated a significant reduction in reactive oxygen species (ROS) in vitro.

- Table 1: Antioxidant Activity Comparison

Compound IC50 (µM) tert-butyl 4-formamidobenzoate 25 Control (Vitamin C) 15 tert-butyl hydroxybenzoate 30 -

Case Study on Anti-inflammatory Effects :

- In an animal model of inflammation, administration of tert-butyl 4-formamidobenzoate resulted in reduced edema and pro-inflammatory cytokine levels.

- Table 2: Inflammatory Response Metrics

Treatment Edema Reduction (%) Cytokine Level (pg/mL) Control - 150 tert-butyl 4-formamidobenzoate 45 80

Research Findings

A review of literature reveals ongoing research into the biological activities of this compound. Notable findings include:

- Mechanism of Action : Research indicates that the compound may inhibit specific pathways involved in inflammation and oxidative stress.

- Potential Therapeutic Applications : Given its properties, there is potential for development in treating conditions such as arthritis and other inflammatory disorders.

Q & A

Basic Question: What are the recommended synthetic routes for tert-Butyl 4-formamidobenzoate with high purity?

Answer:

A common approach involves coupling 4-formamidobenzoic acid with tert-butyl alcohol using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen. The Boc (tert-butoxycarbonyl) group is often employed to protect reactive amines during synthesis . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Characterization should include -NMR to confirm the absence of unreacted starting materials and HPLC to verify purity .

Basic Question: How can the stability of tert-Butyl 4-formamidobenzoate be assessed under varying storage conditions?

Answer:

Stability studies should test degradation under:

- Thermal stress : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, followed by HPLC analysis to detect decomposition products (e.g., free benzoic acid derivatives).

- Humidity : Expose to 75% relative humidity in desiccators and monitor hydrolysis via FT-IR (loss of ester carbonyl peak at ~1700 cm) .

- Light sensitivity : Use accelerated UV/Vis exposure (ICH Q1B guidelines) to assess photodegradation. Stability is optimal in airtight containers stored at –20°C in the dark .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for tert-Butyl 4-formamidobenzoate synthesis?

Answer:

Yield discrepancies often arise from:

- Varied coupling agent efficiency : Compare EDC vs. DCC in identical solvent systems (e.g., dichloromethane vs. DMF). DCC may precipitate DCU, complicating purification.

- Moisture sensitivity : Use Karl Fischer titration to quantify water content in reagents/solvents; even trace moisture reduces yields by hydrolyzing the active coupling intermediate.

- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to enhance acylation rates, particularly for sterically hindered substrates. Systematic DOE (Design of Experiments) can identify critical factors .

Advanced Question: What mechanistic insights explain the oxidative degradation pathways of tert-Butyl 4-formamidobenzoate?

Answer:

Under oxidative conditions (e.g., Fenton-like systems with Fe/HO), the ester group undergoes radical-mediated cleavage, forming 4-formamidobenzoic acid and tert-butanol. LC-MS/MS can detect transient intermediates like peroxyl radicals. DFT calculations suggest the tert-butyl group’s electron-donating effect stabilizes the transition state, accelerating degradation compared to linear alkyl esters .

Advanced Question: How should researchers address discrepancies between computational predictions and experimental data on the compound’s conformational stability?

Answer:

Discrepancies often arise from solvent effects omitted in gas-phase DFT models. For example, explicit solvent molecules (e.g., water or DMSO) hydrogen-bond to polar groups, stabilizing equatorial conformers. Validate predictions using low-temperature NMR (e.g., –90°C in CDCl) to "freeze" conformers and compare with computed -NMR chemical shifts .

Safety and Handling: What are critical safety protocols for handling tert-Butyl 4-formamidobenzoate in laboratory settings?

Answer:

- Storage : Keep in airtight containers at –20°C, away from ignition sources. Use grounded metal containers during transfer to prevent static discharge .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For powder handling, use NIOSH-approved P95 respirators to avoid inhalation .

- Spill management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste via licensed facilities .

Methodological Guidance: How to design a robust analytical workflow for quantifying tert-Butyl 4-formamidobenzoate in complex matrices?

Answer:

- Sample preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from biological or environmental samples.

- Quantification : Employ UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) at 254 nm. Validate with spike-recovery tests (90–110% recovery) and LOD/LOQ determination (typically ~0.1 µg/mL) .

Advanced Synthesis: What strategies minimize racemization during tert-Butyl 4-formamidobenzoate derivatization?

Answer:

- Low-temperature reactions : Conduct acylations at –20°C to reduce base-catalyzed racemization.

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereocontrol during coupling.

- Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.